
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate, also known as AG490, is a synthetic compound that has been extensively studied for its potential use as a pharmacological tool in scientific research. This compound is a potent inhibitor of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, which plays a critical role in a variety of physiological and pathological processes.
作用机制
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate acts as a competitive inhibitor of JAK kinases, which are involved in the phosphorylation and activation of STAT proteins. By inhibiting JAK kinases, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate prevents the activation of downstream signaling pathways that are critical for cell growth, survival, and differentiation. This mechanism of action has been demonstrated in various cell lines and animal models, providing strong evidence for the potential therapeutic use of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate in a variety of diseases.
Biochemical and Physiological Effects
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. For example, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate can induce apoptosis in cancer cells by inhibiting the JAK/STAT signaling pathway, leading to a decrease in cell proliferation and survival. Moreover, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate has been shown to reduce inflammation and oxidative stress in animal models of cardiovascular diseases, suggesting a potential therapeutic role for this compound in these conditions.
实验室实验的优点和局限性
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate has several advantages as a pharmacological tool for scientific research. First, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate is a potent and selective inhibitor of JAK kinases, making it an ideal tool for studying the role of JAK/STAT signaling in various physiological and pathological processes. Second, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, there are also some limitations to using 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate in lab experiments. For example, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate can have off-target effects on other signaling pathways, which can complicate the interpretation of experimental results. Moreover, the optimal concentration and duration of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate treatment may vary depending on the cell type and experimental conditions, requiring careful optimization of experimental protocols.
未来方向
There are several future directions for research on 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate and its potential therapeutic applications. First, further studies are needed to elucidate the molecular mechanisms underlying the effects of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate on JAK/STAT signaling and its downstream pathways. Second, more research is needed to determine the optimal dosing and treatment duration of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate for different diseases and conditions. Third, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate as a therapeutic agent. Finally, there is a need for the development of more potent and selective JAK kinase inhibitors, which may have broader therapeutic applications than 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate.
合成方法
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate can be synthesized using a multi-step process involving the reaction of 2-methoxy-5-nitrophenyl 4-methoxybenzenesulfonate with morpholine-4-carbothioamide in the presence of a reducing agent such as palladium on carbon. The resulting intermediate is then treated with sodium hydroxide to yield the final product, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate. The purity of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate can be confirmed using various analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate has been widely used as a pharmacological tool in scientific research to investigate the role of JAK/STAT signaling in various physiological and pathological processes. For example, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate has been shown to inhibit the growth and proliferation of cancer cells by blocking the JAK/STAT signaling pathway. Moreover, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate has been used to study the role of JAK/STAT signaling in immune responses, inflammation, and cardiovascular diseases.
属性
产品名称 |
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-methoxybenzenesulfonate |
|---|---|
分子式 |
C19H21NO6S2 |
分子量 |
423.5 g/mol |
IUPAC 名称 |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-methoxybenzenesulfonate |
InChI |
InChI=1S/C19H21NO6S2/c1-23-15-4-6-16(7-5-15)28(21,22)26-18-13-14(3-8-17(18)24-2)19(27)20-9-11-25-12-10-20/h3-8,13H,9-12H2,1-2H3 |
InChI 键 |
XFCQADUFSNPJNE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C(=S)N3CCOCC3)OC |
规范 SMILES |
COC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=CC(=C2)C(=S)N3CCOCC3)OC |
溶解度 |
25.4 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



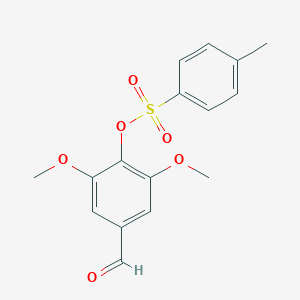

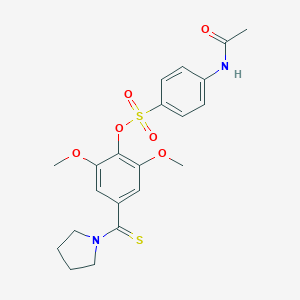
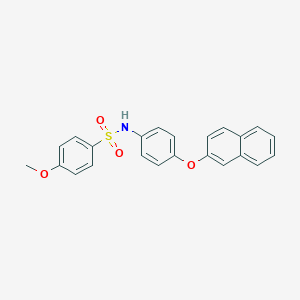

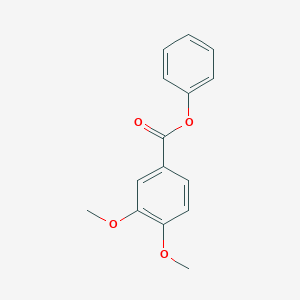
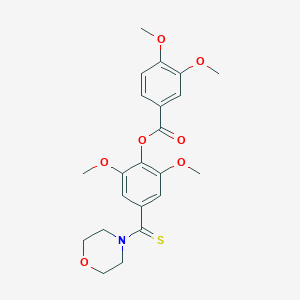
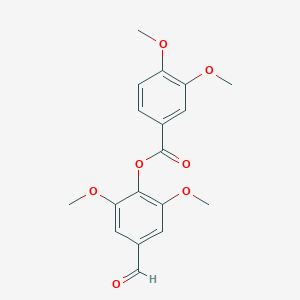


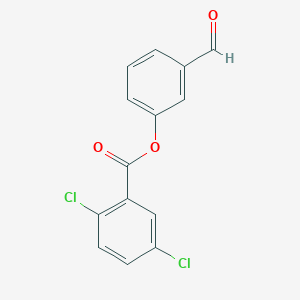
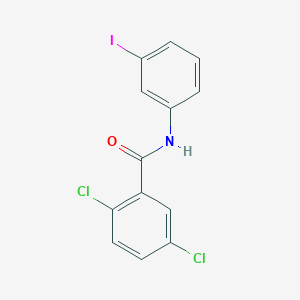

![{4-[(6-(anilinocarbonyl)-7-methyl-3-oxo-5-thien-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-2-bromophenoxy}acetic acid](/img/structure/B306316.png)